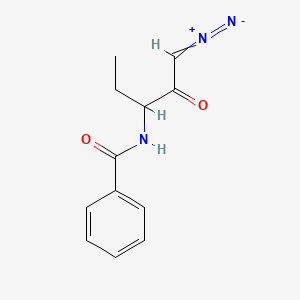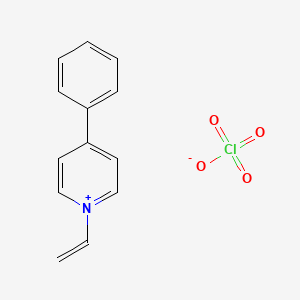![molecular formula C15H13N3O2S B14377612 2-[(Benzylsulfanyl)methyl]-4-nitro-1H-benzimidazole CAS No. 88218-03-5](/img/structure/B14377612.png)
2-[(Benzylsulfanyl)methyl]-4-nitro-1H-benzimidazole
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
2-[(Benzylsulfanyl)methyl]-4-nitro-1H-benzimidazole is a chemical compound that belongs to the benzimidazole family. Benzimidazoles are known for their diverse biological activities and are often used in medicinal chemistry. This particular compound features a benzylsulfanyl group and a nitro group attached to the benzimidazole core, which may contribute to its unique chemical and biological properties.
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 2-[(Benzylsulfanyl)methyl]-4-nitro-1H-benzimidazole typically involves the following steps:
Formation of Benzimidazole Core: The benzimidazole core can be synthesized by the condensation of o-phenylenediamine with a suitable carboxylic acid or its derivatives under acidic conditions.
Introduction of Benzylsulfanyl Group: The benzylsulfanyl group can be introduced by reacting the benzimidazole core with benzyl chloride in the presence of a base such as potassium carbonate.
Nitration: The nitro group can be introduced by nitration of the benzimidazole derivative using a mixture of concentrated nitric acid and sulfuric acid.
Industrial Production Methods
Industrial production methods for this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the efficiency and yield of the synthesis.
化学反应分析
Types of Reactions
2-[(Benzylsulfanyl)methyl]-4-nitro-1H-benzimidazole can undergo various chemical reactions, including:
Oxidation: The benzylsulfanyl group can be oxidized to form sulfoxides or sulfones.
Reduction: The nitro group can be reduced to an amino group using reducing agents such as hydrogen gas in the presence of a catalyst.
Substitution: The benzimidazole core can undergo electrophilic substitution reactions, such as halogenation or alkylation.
Common Reagents and Conditions
Oxidation: Reagents like hydrogen peroxide or m-chloroperbenzoic acid can be used for oxidation.
Reduction: Catalysts like palladium on carbon (Pd/C) or tin(II) chloride (SnCl2) can be used for reduction.
Substitution: Halogenation can be carried out using reagents like bromine (Br2) or chlorine (Cl2) in the presence of a Lewis acid catalyst.
Major Products Formed
Oxidation: Sulfoxides or sulfones.
Reduction: Amino derivatives.
Substitution: Halogenated or alkylated benzimidazole derivatives.
科学研究应用
2-[(Benzylsulfanyl)methyl]-4-nitro-1H-benzimidazole has several scientific research applications:
Chemistry: Used as a building block in organic synthesis and as a ligand in coordination chemistry.
Biology: Studied for its potential antimicrobial and antiparasitic activities.
Medicine: Investigated for its potential as a therapeutic agent in the treatment of various diseases, including cancer and infectious diseases.
Industry: Used in the development of new materials and as a precursor for the synthesis of other biologically active compounds.
作用机制
The mechanism of action of 2-[(Benzylsulfanyl)methyl]-4-nitro-1H-benzimidazole involves its interaction with specific molecular targets and pathways:
Molecular Targets: The compound may interact with enzymes or receptors involved in cellular processes, such as DNA synthesis or protein function.
Pathways Involved: It may inhibit key enzymes or disrupt cellular pathways, leading to its biological effects. For example, the nitro group may undergo bioreduction to form reactive intermediates that can damage cellular components.
相似化合物的比较
Similar Compounds
- 2-[(Benzylsulfanyl)methyl]-4-methyl-1H-benzimidazole
- 2-[(Benzylsulfanyl)methyl]-4-chloro-1H-benzimidazole
- 2-[(Benzylsulfanyl)methyl]-4-aminobenzimidazole
Uniqueness
2-[(Benzylsulfanyl)methyl]-4-nitro-1H-benzimidazole is unique due to the presence of both the benzylsulfanyl and nitro groups, which may confer distinct chemical reactivity and biological activity compared to its analogs. The nitro group, in particular, can undergo bioreduction to form reactive intermediates, potentially enhancing its antimicrobial or anticancer properties.
属性
CAS 编号 |
88218-03-5 |
|---|---|
分子式 |
C15H13N3O2S |
分子量 |
299.3 g/mol |
IUPAC 名称 |
2-(benzylsulfanylmethyl)-4-nitro-1H-benzimidazole |
InChI |
InChI=1S/C15H13N3O2S/c19-18(20)13-8-4-7-12-15(13)17-14(16-12)10-21-9-11-5-2-1-3-6-11/h1-8H,9-10H2,(H,16,17) |
InChI 键 |
JAQHSCKXDFYODR-UHFFFAOYSA-N |
规范 SMILES |
C1=CC=C(C=C1)CSCC2=NC3=C(N2)C=CC=C3[N+](=O)[O-] |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。



![3-[1-(Ethoxycarbonyl)-3-oxo-1,3-dihydro-2H-indazol-2-yl]propanoic acid](/img/structure/B14377541.png)
![2-Pyrimidinamine, 4,6-dimethyl-N-[4-(4-methylphenyl)-2-thiazolyl]-](/img/structure/B14377547.png)
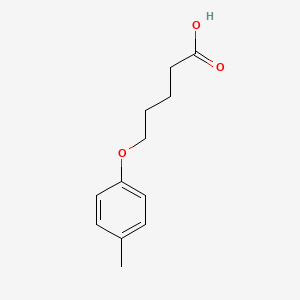
![Methyl 4-{[2-(pyridin-3-yl)ethyl]sulfanyl}butanoate](/img/structure/B14377555.png)
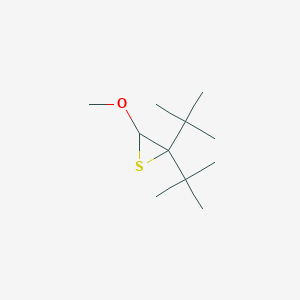
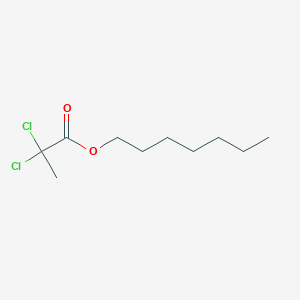
![1-[(2,3-Diphenyloxiran-2-yl)methyl]-1H-1,2,4-triazole](/img/structure/B14377563.png)
![2-(But-2-en-1-ylidene)-1,3,3-trimethyl-7-oxabicyclo[2.2.1]heptane](/img/structure/B14377568.png)
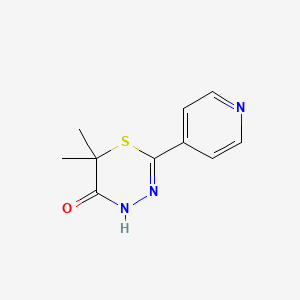
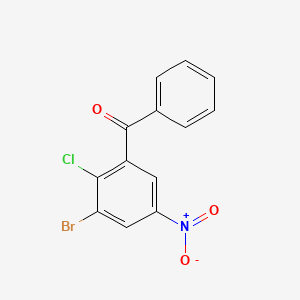
![4-[(4-Methylphenoxy)methyl]-1,3-dioxolan-2-one](/img/structure/B14377578.png)
